methyl 3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}thiophene-2-carboxylate
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Overview
Description
METHYL 3-{[2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of a tetraazole ring, a thiophene ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the tetraazole and thiophene intermediates. One common route involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting phenylhydrazine with sodium nitrite in the presence of acetic acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the tetraazole.
Synthesis of the Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reaction: The tetraazole and thiophene intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reaction and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetraazole ring can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
METHYL 3-{[2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 3-{[2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetraazole ring may mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes. Additionally, the thiophene ring may interact with cellular membranes, affecting their properties and function.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-{[2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE: shares similarities with other heterocyclic compounds such as imidazoles and triazoles, which also contain nitrogen-rich rings and are used in various applications.
Imidazoles: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Triazoles: Commonly used in pharmaceuticals for their antifungal and anticancer properties.
Uniqueness
The uniqueness of METHYL 3-{[2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE lies in its combination of a tetraazole ring with a thiophene ring, which imparts distinct electronic and steric properties. This unique structure may result in specific interactions with biological targets, making it a valuable compound for drug discovery and materials science.
Properties
Molecular Formula |
C15H13N5O3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H13N5O3S/c1-23-15(22)13-11(7-8-24-13)16-12(21)9-20-18-14(17-19-20)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,21) |
InChI Key |
UFRQQUOIJQKZSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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